
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-tert-Butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate (molecular formula: C₁₃H₂₁NO₄, molecular weight: 271.31) is a dihydropyridine derivative featuring a tert-butyl and ethyl ester group at positions 1 and 2, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. It is commonly employed in the preparation of enamino esters and as a precursor for heterocyclic compounds via reactions such as Wittig olefination or cross-coupling .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Name: 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate
- CAS Number: 1822508-06-4
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight: 255.31 g/mol
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Uses:
- Antioxidant Activity: Research indicates that compounds with pyridine structures can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects: Some studies suggest that derivatives of dihydropyridine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of more complex molecules.
Synthetic Applications:
- Building Block for Complex Molecules: The dihydropyridine moiety can be utilized in synthesizing various pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions: It can act as a reagent in reactions such as alkylation and acylation, facilitating the formation of new carbon-carbon bonds.
Case Study 1: Antioxidant Activity
A study conducted by researchers at a leading university explored the antioxidant properties of several dihydropyridine derivatives, including this compound. The findings demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.
Results:
- The compound showed a dose-dependent increase in antioxidant activity.
- It was effective in reducing oxidative stress markers in vitro.
Case Study 2: Neuroprotective Effects
In another investigation published in a peer-reviewed journal, the neuroprotective effects of the compound were assessed using cellular models of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal cell death and improved cell viability under stress conditions.
Findings:
- The compound significantly mitigated the effects of neurotoxic agents.
- It enhanced the expression of neuroprotective proteins.
Mechanism of Action
The mechanism of action for compounds like 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate often involves the inhibition of calcium channels. By binding to these channels, the compound can prevent calcium ions from entering cells, which is crucial in processes like muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
Dibenzyl Derivatives
Compounds such as dibenzyl (R)-5-vinyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate () and dibenzyl (R,E)-5-(3-ethoxy-3-oxo-1-propenyl)-3,4-dihydropyridine-1,2(2H)-dicarboxylate () feature benzyl ester groups instead of tert-butyl/ethyl.
Key Difference: Benzyl esters are more labile under hydrogenolysis conditions, making them preferable for temporary protection in multistep syntheses. The tert-butyl/ethyl combination in the target compound offers stability in acidic conditions .
Methyl-Substituted Analogues
1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate () replaces the ethyl group with a methyl ester.
Parameter | Target Compound | Methyl Analogue |
---|---|---|
Ester Groups | tert-Butyl, ethyl | tert-Butyl, methyl |
Molecular Weight | 271.31 | 241.28 |
Steric Effects | Moderate (ethyl) | Lower (methyl) |
Synthetic Utility | Broader substrate compatibility | Limited due to smaller ester size |
Key Difference: The ethyl group in the target compound provides better solubility in nonpolar solvents compared to the methyl analogue .
Functionalized Derivatives
Hydroxy-Substituted Analogues
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate () introduces a hydroxyl group at position 3.
Key Difference : The hydroxyl group enhances polarity, making the derivative suitable for aqueous-phase reactions .
Amino-Substituted Analogues
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate () incorporates an amino group.
Key Difference: The amino group enables participation in Schiff base formation or urea linkages, expanding utility in medicinal chemistry .
Data Tables
Table 1: Comparative Analysis of Key Parameters
Research Findings and Trends
- Synthetic Efficiency : The target compound’s tert-butyl/ethyl ester combination balances stability and reactivity, outperforming benzyl derivatives in acid-mediated reactions .
- Functionalization Potential: Amino- and hydroxy-substituted analogues show promise in targeted drug delivery systems due to their enhanced interaction with biological targets .
- Industrial Relevance : High-purity (>98%) batches of the target compound are commercially available, underscoring its reliability in scalable pharmaceutical synthesis .
Biological Activity
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1822508-06-4
Property | Value |
---|---|
Molecular Weight | 255.31 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Antiviral Activity
Recent studies indicate that dihydropyridine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to dihydropyridines have shown efficacy against HIV-1 integrase, with some derivatives demonstrating inhibition in the low micromolar range (IC50 values between 0.19 µM and 3.7 µM) . The presence of specific substituents on the pyridine ring can enhance antiviral activity, suggesting that structural modifications could lead to more potent analogs.
Calcium Modulation
Dihydropyridines are known for their calcium channel blocking properties. Research has shown that fused dihydropyridines can modulate calcium levels in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release . This mechanism is particularly relevant in cardiovascular pharmacology, where calcium channel blockers are employed to manage hypertension and angina.
Anti-inflammatory and Antioxidant Effects
Studies have reported that certain dihydropyridine derivatives possess anti-inflammatory and antioxidant activities. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in experimental models . The ability to mitigate inflammation and oxidative damage positions these compounds as potential therapeutic agents for conditions such as arthritis and cardiovascular diseases.
Study on Antiviral Efficacy
In a study published in MDPI, researchers synthesized various dihydropyridine derivatives and evaluated their antiviral efficacy against HIV-1 integrase. The results indicated that specific modifications to the molecular structure significantly enhanced the inhibitory effects, with some compounds achieving IC50 values as low as 0.19 µM .
Cardiovascular Research
A study focusing on the cardiovascular effects of dihydropyridine derivatives highlighted their role as calcium channel blockers. In vivo experiments demonstrated that these compounds effectively reduced blood pressure in hypertensive rat models, showcasing their potential for treating cardiovascular diseases .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h7,9-10H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNIWSHOXLJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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